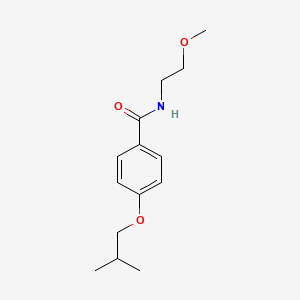![molecular formula C14H17Cl2NO2 B4399436 N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4399436.png)
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride
Vue d'ensemble
Description
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride, also known as Fura-2, is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is used to measure intracellular calcium levels in living cells. Fura-2 is a valuable tool for studying the mechanisms of cellular signaling and communication, and it has numerous applications in the fields of neuroscience, pharmacology, and physiology.
Mécanisme D'action
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride works by binding to calcium ions in the cytosol of cells. When it binds to calcium, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be measured using a fluorescence microscope or spectrofluorometer, and it provides a quantitative measure of intracellular calcium levels.
Biochemical and Physiological Effects
This compound has no direct biochemical or physiological effects on living cells. It is a non-toxic fluorescent dye that is used to measure intracellular calcium levels without interfering with cellular function or viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride is its high sensitivity and specificity for calcium ions. It has a low affinity for other metal ions, such as magnesium and zinc, which can interfere with calcium measurements. This compound is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions.
However, there are some limitations to the use of this compound in lab experiments. One limitation is that it requires specialized equipment, such as a fluorescence microscope or spectrofluorometer, to measure calcium levels. Another limitation is that this compound is not suitable for long-term calcium imaging, as it can be toxic to cells at high concentrations.
Orientations Futures
There are many potential future directions for the use of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride in scientific research. One area of interest is the development of new fluorescent dyes that can measure other intracellular signaling molecules, such as cyclic AMP and cyclic GMP. Another area of interest is the use of this compound in combination with other imaging techniques, such as patch-clamp electrophysiology, to study the mechanisms of cellular signaling in greater detail. Finally, there is potential for the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that involve abnormal calcium signaling, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride is widely used in scientific research, particularly in the fields of neuroscience, pharmacology, and physiology. It is used to measure intracellular calcium levels in living cells, which is an important indicator of cellular signaling and communication. This compound is used to study the mechanisms of neurotransmitter release, synaptic plasticity, and cellular responses to drugs and toxins.
Propriétés
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-17-9-8-16-10-13-6-7-14(18-13)11-2-4-12(15)5-3-11;/h2-7,16H,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWITXXMBDSQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(O1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]propanamide](/img/structure/B4399353.png)
![N,N-dimethyl-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4399355.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
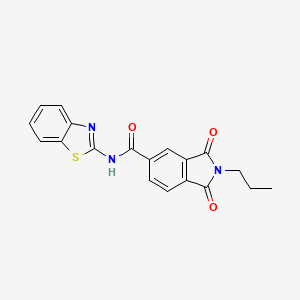

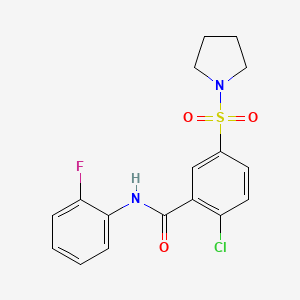
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)

![2-(1-adamantyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]acetamide](/img/structure/B4399407.png)
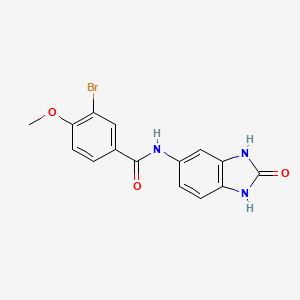
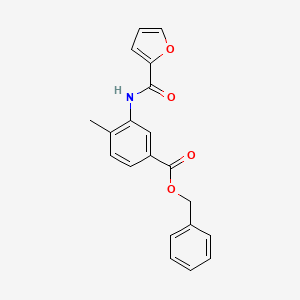
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4399439.png)
![3-(allyloxy)-N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399451.png)
